molecular formula C17H21N3O4S B4501082 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B4501082
M. Wt: 363.4 g/mol
InChI Key: BHLWXDOVGXKJBV-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a phenylethyl group, and a tetrahydropyridazine core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The subsequent steps involve the formation of the tetrahydropyridazine core and the attachment of the phenylethyl group through various organic reactions, including condensation and cyclization reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the tetrahydropyridazine core can be reduced to form alcohol derivatives.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Overview

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique molecular structure, which includes a tetrahydropyridazine core and multiple functional groups, suggests various applications ranging from drug development to biochemical research.

Medicinal Chemistry

The compound's structural characteristics suggest several medicinal applications:

  • Anticancer Activity : Similar compounds have been studied for their ability to inhibit cancer cell growth. Research indicates that derivatives of tetrahydropyridazine and thiophenes can exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Compounds with similar scaffolds have shown promise as antimicrobial agents. The presence of the dioxo group may enhance the interaction with microbial targets, making it a candidate for further exploration in antibiotic development .

Drug Design and Development

Given its multi-target potential, this compound could serve as a lead structure in drug design:

  • Multi-target Drug Candidate : The unique combination of functional groups allows for interactions with multiple biological targets. This characteristic is advantageous in developing drugs aimed at complex diseases such as cancer or bacterial infections .
  • Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific therapeutic applications. This versatility is crucial in medicinal chemistry for optimizing efficacy and reducing side effects .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of tetrahydropyridazine derivatives similar to the compound . Results showed that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research focusing on thiophene-based compounds highlighted their effectiveness against Gram-positive bacteria. The incorporation of the dioxo group significantly enhanced antibacterial activity, suggesting that structural modifications could lead to new antibiotics .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide include:

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule characterized by a unique combination of functional groups, including a tetrahydropyridazine core and a dioxo-tetrahydrothiophene moiety. This structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4S2C_{20}H_{19}N_{3}O_{4}S_{2} with a molecular weight of approximately 429.5 g/mol. The presence of the dioxo group and the tetrahydrothiophene structure enhances its reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound have not been extensively documented in the literature; however, insights can be drawn from related compounds.

Anticancer Activity

In studies involving derivatives of tetrahydropyridazine and thiophene compounds:

  • Cytotoxicity Studies : Compounds with similar structures showed significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives exhibited reduced cell viability ranging from 61% to 64% compared to control groups when tested at concentrations around 100 µM .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interactions with cellular signaling pathways and enzyme inhibition .

Antimicrobial Activity

Preliminary findings suggest that compounds containing similar heterocyclic structures may also possess antimicrobial properties:

  • Activity Against Multidrug-resistant Bacteria : Research on related compounds has demonstrated effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential for developing new antimicrobial agents from this class of compounds .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of similar compounds:

Study ReferenceCompound TestedBiological ActivityCell Lines/Pathogens TestedKey Findings
Tetrahydropyridazine DerivativesAnticancerMDA-MB-231, KCL-22Significant cytotoxicity observed
5-Oxopyrrolidine DerivativesAnticancer & AntimicrobialA549, HSAEC1-KTStructure-dependent activity noted
Various HeterocyclesAntimicrobialMultidrug-resistant strainsEffective against resistant bacteria

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(2-phenylethyl)-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16-7-6-15(19-20(16)14-9-11-25(23,24)12-14)17(22)18-10-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLWXDOVGXKJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 2
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 3
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 4
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 5
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 6
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

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